molecular formula C15H23FN4O2 B7897155 Tert-butyl 3-((5-fluoropyrimidin-2-yl)(methyl)amino)piperidine-1-carboxylate

Tert-butyl 3-((5-fluoropyrimidin-2-yl)(methyl)amino)piperidine-1-carboxylate

Cat. No.: B7897155
M. Wt: 310.37 g/mol
InChI Key: NUBDCUQSKQJJKK-UHFFFAOYSA-N
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Description

Tert-butyl 3-((5-fluoropyrimidin-2-yl)(methyl)amino)piperidine-1-carboxylate is a synthetic organic compound that features a piperidine ring substituted with a fluoropyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-((5-fluoropyrimidin-2-yl)(methyl)amino)piperidine-1-carboxylate typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Piperidine Ring: Starting with a suitable piperidine precursor, the piperidine ring is constructed through cyclization reactions.

    Introduction of the Fluoropyrimidine Moiety: The fluoropyrimidine group is introduced via nucleophilic substitution reactions, often using fluoropyrimidine derivatives as starting materials.

    Protection and Deprotection Steps: Protecting groups such as tert-butyl are used to protect reactive sites during intermediate steps and are later removed under specific conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, catalysts, and solvents that maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-((5-fluoropyrimidin-2-yl)(methyl)amino)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the fluoropyrimidine moiety or the piperidine ring.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce or replace substituents on the piperidine or fluoropyrimidine rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution Reagents: Halogenated compounds, nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Tert-butyl 3-((5-fluoropyrimidin-2-yl)(methyl)amino)piperidine-1-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.

    Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules with pharmaceutical relevance.

Mechanism of Action

The mechanism of action of tert-butyl 3-((5-fluoropyrimidin-2-yl)(methyl)amino)piperidine-1-carboxylate involves its interaction with specific molecular targets. The fluoropyrimidine moiety can interact with nucleic acids or enzymes, potentially inhibiting their function. The piperidine ring may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl (S)-3-(4-bromophenyl)piperidine-1-carboxylate: An intermediate in the synthesis of Niraparib, a PARP inhibitor.

    Tert-butyl 4-(azetidin-3-yl)piperidine-1-carboxylate: Another piperidine derivative with potential pharmaceutical applications.

Uniqueness

Tert-butyl 3-((5-fluoropyrimidin-2-yl)(methyl)amino)piperidine-1-carboxylate is unique due to the presence of the fluoropyrimidine moiety, which imparts specific chemical and biological properties. This makes it a valuable compound for targeted drug design and development.

Properties

IUPAC Name

tert-butyl 3-[(5-fluoropyrimidin-2-yl)-methylamino]piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23FN4O2/c1-15(2,3)22-14(21)20-7-5-6-12(10-20)19(4)13-17-8-11(16)9-18-13/h8-9,12H,5-7,10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUBDCUQSKQJJKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)N(C)C2=NC=C(C=N2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23FN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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